molecular formula C7H5BrFIO B12861491 4-Bromo-2-fluoro-5-iodoanisole

4-Bromo-2-fluoro-5-iodoanisole

Cat. No.: B12861491
M. Wt: 330.92 g/mol
InChI Key: QEQBLDCWBNYXGP-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-iodoanisole is a halogenated aromatic ether featuring bromine, fluorine, and iodine substituents on a methoxybenzene backbone. Based on related compounds (e.g., 2-Bromo-5-iodoanisole, CAS 755027-18-0), its molecular formula is likely C₇H₅BrFIO, with a molecular weight of ~313 g/mol . The methoxy group at position 1 and halogens at positions 2 (F), 4 (Br), and 5 (I) create a sterically and electronically diverse framework, making it valuable in cross-coupling reactions and pharmaceutical intermediate synthesis .

Properties

Molecular Formula

C7H5BrFIO

Molecular Weight

330.92 g/mol

IUPAC Name

1-bromo-5-fluoro-2-iodo-4-methoxybenzene

InChI

InChI=1S/C7H5BrFIO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3

InChI Key

QEQBLDCWBNYXGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1F)Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-iodoanisole typically involves multi-step reactions starting from anisole. One common method includes:

    Bromination: Anisole is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 4-bromoanisole.

    Fluorination: The 4-bromoanisole is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 2-position.

    Iodination: Finally, iodination is carried out using iodine (I2) and a suitable oxidizing agent such as silver trifluoroacetate (AgTFA) to introduce the iodine atom at the 5-position.

Industrial Production Methods

Industrial production of 4-Bromo-2-fluoro-5-iodoanisole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the reaction parameters and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-iodoanisole undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various derivatives such as 4-methoxy-2-fluoro-5-iodobenzene can be formed.

    Oxidation Products: Oxidation can yield compounds like 4-bromo-2-fluoro-5-iodophenol.

    Reduction Products: Reduction can lead to the formation of 4-bromo-2-fluoro-5-iodoaniline.

Scientific Research Applications

4-Bromo-2-fluoro-5-iodoanisole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-iodoanisole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of 4-Bromo-2-fluoro-5-iodoanisole with structurally related halogenated anisoles:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
4-Bromo-2-fluoro-5-iodoanisole Not explicitly listed C₇H₅BrFIO ~313 (estimated) N/A ~2.0–2.1 (estimated)
2,6-Difluoro-4-iodoanisole 886762-68-1 C₇H₅F₂IO 270.02 65 N/A
2-Bromo-5-iodoanisole 755027-18-0 C₇H₆BrIO 312.93 293.7 ± 20.0 2.062
4-Bromo-2,5-difluoroanisole 202865-60-9 C₇H₅BrF₂O 247.02 N/A N/A
5-Bromo-2-chloro-4-fluoroanisole 10220378 C₇H₅BrClFO 266.47 N/A N/A

Key Observations :

  • Molecular Weight : The presence of iodine and bromine in 4-Bromo-2-fluoro-5-iodoanisole results in a higher molecular weight (~313 g/mol) compared to compounds with fewer heavy halogens (e.g., 2,6-Difluoro-4-iodoanisole at 270.02 g/mol) .
  • Boiling Point: 2-Bromo-5-iodoanisole has a notably high boiling point (293.7°C), attributed to strong van der Waals interactions from iodine and bromine .
  • Density : Halogens increase density; 2-Bromo-5-iodoanisole’s density (2.062 g/cm³) aligns with the estimated range for the target compound .
Halogen Reactivity
  • Iodine and Bromine : These halogens serve as leaving groups in cross-coupling reactions (e.g., Suzuki, Ullmann). For example, 2-Bromo-5-iodoanisole is used in synthesizing biaryl structures .
  • Fluorine : The electron-withdrawing fluorine at position 2 directs electrophilic substitution to meta/para positions, enhancing regioselectivity in further functionalization .
Comparison of Reactivity
  • 4-Bromo-2,5-difluoroanisole (CAS 202865-60-9): Lacks iodine, reducing its utility in sequential coupling reactions but offers selectivity in fluorinated drug intermediates .
  • 5-Bromo-2-chloro-4-fluoroanisole (CID 10220378): Chlorine’s moderate leaving-group ability expands its use in nucleophilic aromatic substitution, unlike iodine/bromine-dominated systems .

Biological Activity

4-Bromo-2-fluoro-5-iodoanisole is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that exhibit diverse pharmacological properties, making it a candidate for further investigation in drug development and synthetic chemistry.

The molecular structure of 4-Bromo-2-fluoro-5-iodoanisole includes bromine, fluorine, and iodine substituents on an anisole ring, which may influence its biological activity and interactions with biological targets. The presence of these halogens can enhance lipophilicity, potentially improving the compound's bioavailability.

The specific biological mechanisms of 4-Bromo-2-fluoro-5-iodoanisole are not fully elucidated. However, similar compounds have demonstrated various modes of action, including inhibition of key enzymes involved in inflammatory processes and modulation of receptor activity. For instance, halogenated phenolic compounds have been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway.

In Vitro Studies

Research indicates that derivatives of halogenated anisoles often exhibit significant antiproliferative activity against cancer cell lines. For example, compounds with similar structures have been tested for their ability to inhibit the growth of human cancer cells through various assays, including MTT and colony formation assays .

Table 1: Summary of In Vitro Biological Activities

CompoundCell Line TestedIC50 (µM)Mechanism of Action
4-Bromo-2-fluoro-5-iodoanisoleMCF-7 (Breast cancer)TBDPotential COX inhibition
4-Bromo-2-fluoroanisoleHeLa (Cervical cancer)15Apoptosis induction
4-IodoanisoleA549 (Lung cancer)20Cell cycle arrest

Pharmacokinetics

The pharmacokinetic profile of 4-Bromo-2-fluoro-5-iodoanisole is likely influenced by its lipophilicity due to the presence of halogens. Studies on related compounds suggest that these properties can lead to enhanced absorption and distribution in biological systems .

Case Studies

Several case studies have explored the therapeutic potential of halogenated anisoles:

  • Anticancer Activity : A study investigated the effects of various halogenated anisoles on human breast cancer cells (MCF-7). Results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis, suggesting a potential role in cancer therapy .
  • Anti-inflammatory Properties : Research has shown that similar compounds can effectively inhibit cyclooxygenase (COX) enzymes involved in inflammation. The inhibitory effects on COX enzymes may position 4-Bromo-2-fluoro-5-iodoanisole as a candidate for developing anti-inflammatory drugs.
  • Neuroprotective Effects : Some studies have reported neuroprotective effects linked to halogenated phenolic compounds. These findings suggest that derivatives may offer protective benefits against neurodegenerative diseases by modulating oxidative stress pathways .

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